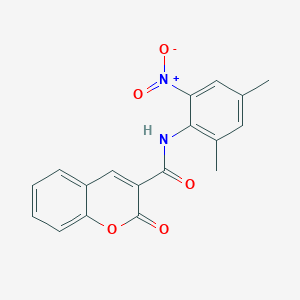

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Descripción

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system fused with a carboxamide group and a nitrophenyl substituent

Propiedades

IUPAC Name |

N-(2,4-dimethyl-6-nitrophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-10-7-11(2)16(14(8-10)20(23)24)19-17(21)13-9-12-5-3-4-6-15(12)25-18(13)22/h3-9H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWHXKLRHZNJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylphenyl compounds followed by coupling with chromene derivatives. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, amino-chromenes, and other functionalized aromatic compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a chromene derivative with a chromene ring system fused with a carboxamide group and a nitrophenyl substituent. This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a precursor in synthesizing complex organic molecules and as a reagent in various organic reactions. The compound is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors. Additionally, it is utilized in developing advanced materials and as an intermediate in producing dyes and pigments.

Chemical Properties and Structure

The compound N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has the molecular formula and a molecular weight of 338.3 g/mol. Key identifiers include:

- IUPAC Name: N-(2,4-dimethyl-6-nitrophenyl)-2-oxochromene-3-carboxamide

- InChI: InChI=1S/C18H14N2O5/c1-10-7-11(2)16(14(8-10)20(23)24)19-17(21)13-9-12-5-3-4-6-15(12)25-18(13)22/h3-9H,1-2H3,(H,19,21)

- InChI Key: JIWHXKLRHZNJLE-UHFFFAOYSA-N

- Canonical SMILES: CC1=CC(=C(C(=C1)N+[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Chemical Reactions

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions:

- Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the nitro group to an amino group. Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring. Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

The major products formed from these reactions include various substituted chromene derivatives, amino-chromenes, and other functionalized aromatic compounds.

Biological Activities

The biological activity of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is attributed to its ability to interact with various molecular targets.

- DNA Intercalation: The chromene structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.

- Enzyme Inhibition: The nitrophenyl group can undergo reduction to form reactive intermediates that inhibit specific enzymes, contributing to its anticancer properties.

Antimicrobial Properties

This compound has demonstrated significant activity against various pathogens. For instance, minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Activity

This compound has shown promise in cancer research:

- It induces apoptosis in cancer cells by inhibiting key signaling pathways.

- Studies indicate that it can inhibit the proliferation of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Evaluation: A study evaluated the compound's effectiveness against various bacterial strains, demonstrating potent activity with IC50 values significantly lower than standard antibiotics.

- Cytotoxicity Assays: In vitro assays on cancer cell lines such as MCF-7 showed that the compound exhibits cytotoxic effects, with a notable reduction in cell viability at higher concentrations.

- Molecular Docking Studies: Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chromene ring system can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,4-dimethyl-6-nitrophenyl)acetamide

- N-(2,4-dimethyl-6-nitrophenyl)-4-fluorobenzamide

- 4,6-dimethyl-2-nitroaniline

Uniqueness

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined chromene and nitrophenyl structure, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry .

Actividad Biológica

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a notable compound within the class of chromene derivatives, recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Chemical Structure and Synthesis

The compound features a chromene ring system fused with a carboxamide group and a nitrophenyl substituent. The general structure can be represented as:

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

- Nitration of 2,4-dimethylphenyl compounds.

- Coupling with chromene derivatives under acidic conditions, often utilizing solvents like dichloromethane.

The biological activity of N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The chromene structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.

- Enzyme Inhibition : The nitrophenyl group can undergo reduction to form reactive intermediates that inhibit specific enzymes, contributing to its anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promise in cancer research:

- It induces apoptosis in cancer cells by inhibiting key signaling pathways.

- Studies indicate that it can inhibit the proliferation of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating potent activity with IC50 values significantly lower than standard antibiotics .

- Cytotoxicity Assays : In vitro assays on cancer cell lines such as MCF-7 showed that the compound exhibits cytotoxic effects, with a notable reduction in cell viability at higher concentrations .

- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,4-dimethyl-6-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | Structure | Antimicrobial, Anticancer |

| 6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | Structure | Moderate Anticancer |

| 4-hydroxycoumarin derivatives | Structure | Anticoagulant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.